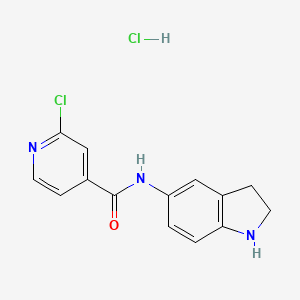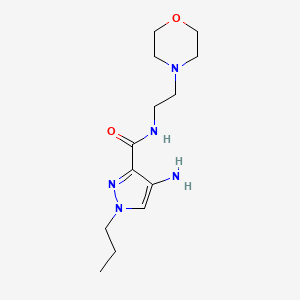
4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as MP-10, is a novel compound that has been synthesized for scientific research purposes. It is a member of the pyrazole family of compounds and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide also modulates the activity of various neurotransmitters, including dopamine, glutamate, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell death in cancer cells. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a highly specific and potent compound that can be used to investigate the role of PDE10A and other signaling pathways in various biological processes. However, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has some limitations as well. It is a relatively new compound, and its long-term effects and toxicity are not fully understood. Furthermore, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide is not readily available commercially, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide. One area of interest is the investigation of the long-term effects and toxicity of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide and its potential therapeutic applications. Furthermore, the development of new synthetic methods for 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide and related compounds could lead to the discovery of novel therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide could provide valuable information for the development of new drugs.
Métodos De Síntesis
The synthesis of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 2-morpholinoethylamine, which is reacted with propyl bromide to obtain N-(2-morpholin-4-ylethyl)propylamine. This intermediate is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid to obtain the final product, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide. The synthesis of 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models. Furthermore, 4-Amino-N-(2-morpholin-4-ylethyl)-1-propyl-1H-pyrazole-3-carboxamide has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-amino-N-(2-morpholin-4-ylethyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-2-4-18-10-11(14)12(16-18)13(19)15-3-5-17-6-8-20-9-7-17/h10H,2-9,14H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAAYXPLDYVISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCN2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2562467.png)
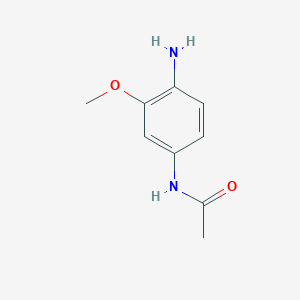
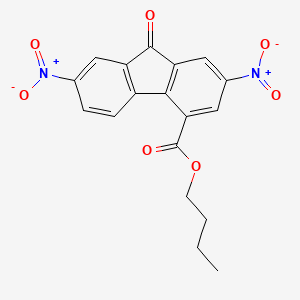
![N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2562472.png)
![4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2562473.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)

![8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2562484.png)
![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2562485.png)
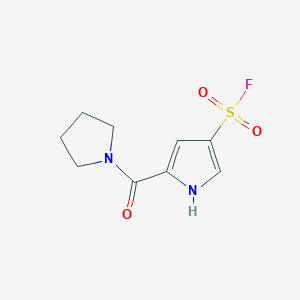
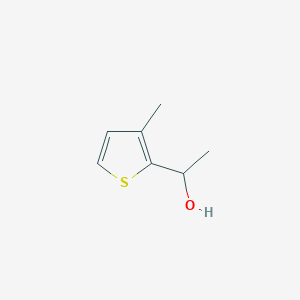
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2562488.png)

